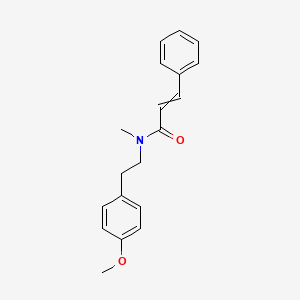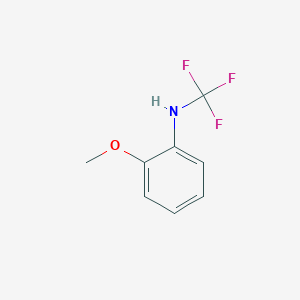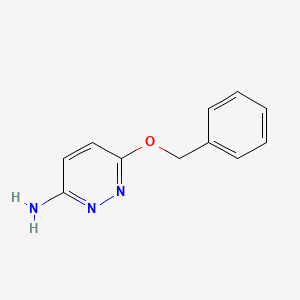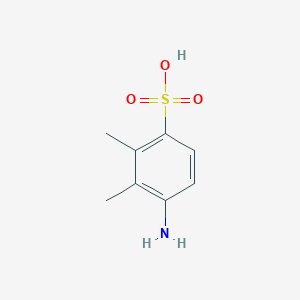![molecular formula C13H29N3O2Si3 B13967927 N-(Trimethylsilyl)-2,6-bis[(trimethylsilyl)oxy]pyrimidin-4-amine CAS No. 138895-26-8](/img/structure/B13967927.png)
N-(Trimethylsilyl)-2,6-bis[(trimethylsilyl)oxy]pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(trimethylsilyl)-2,6-bis[(trimethylsilyl)oxy]-4-pyrimidinamine is an organosilicon compound that has garnered attention due to its unique chemical properties and potential applications in various fields. This compound features a pyrimidine ring substituted with trimethylsilyl groups, which impart distinct reactivity and stability characteristics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(trimethylsilyl)-2,6-bis[(trimethylsilyl)oxy]-4-pyrimidinamine typically involves the silylation of pyrimidine derivatives. One common method includes the reaction of 2,6-dihydroxy-4-pyrimidinamine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silyl groups .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
N-(trimethylsilyl)-2,6-bis[(trimethylsilyl)oxy]-4-pyrimidinamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols.
Reduction: Reduction reactions typically involve the cleavage of the Si-N bond.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Halogenating agents like bromine or chlorine.
Major Products
The major products formed from these reactions include silanols, siloxanes, and various substituted pyrimidine derivatives, depending on the reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
N-(trimethylsilyl)-2,6-bis[(trimethylsilyl)oxy]-4-pyrimidinamine has several applications in scientific research:
Wirkmechanismus
The mechanism by which N-(trimethylsilyl)-2,6-bis[(trimethylsilyl)oxy]-4-pyrimidinamine exerts its effects involves the interaction of its silyl groups with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. The trimethylsilyl groups enhance the compound’s stability and reactivity by protecting reactive sites on the pyrimidine ring .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-methyl-N,O-bis(trimethylsilyl)hydroxylamine: Another organosilicon compound with similar silylation properties.
Tris(trimethylsilyl)silane: Known for its use as a reducing agent in organic synthesis.
Uniqueness
N-(trimethylsilyl)-2,6-bis[(trimethylsilyl)oxy]-4-pyrimidinamine is unique due to its dual silyl groups on the pyrimidine ring, which provide enhanced stability and reactivity compared to other silylated compounds. This makes it particularly valuable in applications requiring robust and versatile reagents .
Eigenschaften
CAS-Nummer |
138895-26-8 |
|---|---|
Molekularformel |
C13H29N3O2Si3 |
Molekulargewicht |
343.64 g/mol |
IUPAC-Name |
N-trimethylsilyl-2,6-bis(trimethylsilyloxy)pyrimidin-4-amine |
InChI |
InChI=1S/C13H29N3O2Si3/c1-19(2,3)16-11-10-12(17-20(4,5)6)15-13(14-11)18-21(7,8)9/h10H,1-9H3,(H,14,15,16) |
InChI-Schlüssel |
JYUKPJFANTWRIO-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)NC1=CC(=NC(=N1)O[Si](C)(C)C)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(8-(Chloromethyl)-2-azaspiro[4.5]decan-2-yl)ethanamine](/img/structure/B13967849.png)
![1-(6-chloro-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B13967850.png)




![6,7-Dihydro-5H-pyrano[2,3-D]pyrimidine-2-carbaldehyde](/img/structure/B13967900.png)





![Furo[2,3-f][1,3]benzoxazole](/img/structure/B13967944.png)
